(5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine
Description
(5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 5-iodothiophen-3-yl group and a methanamine group at the 2-position. The methanamine moiety may improve solubility compared to bulkier substituents, making it a candidate for pharmacological exploration.
Properties
Molecular Formula |
C7H6IN3S2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
[5-(5-iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl]methanamine |
InChI |
InChI=1S/C7H6IN3S2/c8-5-1-4(3-12-5)7-11-10-6(2-9)13-7/h1,3H,2,9H2 |
InChI Key |
VUMHWPNUMDALMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=NN=C(S2)CN)I |
Origin of Product |
United States |
Biological Activity
The compound (5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazide with various carbonyl compounds. The compound can be synthesized through a multi-step process involving the introduction of the iodothiophen moiety. This process has been documented in various studies that explore the broader category of thiadiazole derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines.
The compound 2g , which shares structural similarities with this compound, showed promising results in inhibiting cell viability in LoVo and MCF-7 cancer cell lines after 48 hours of treatment. The observed IC50 values indicate strong anti-proliferative activity, suggesting that modifications to the thiadiazole core can enhance biological efficacy.
The mechanisms through which thiadiazole derivatives exert their anticancer effects may involve:
- Inhibition of Kinase Activity : Many thiadiazole derivatives have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways leading to cancer cell death.
- Cell Cycle Arrest : Some derivatives can interfere with the cell cycle, preventing cancer cells from proliferating.
Case Studies
A notable case study involved the evaluation of a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that were designed as dual-target inhibitors for EGFR and HER-2. These compounds exhibited excellent anti-proliferation abilities against breast cancer cells (MCF-7 and SK-BR-3), demonstrating the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Analogues with Varied Aryl/Thioether Substituents
Compounds in share the 1,3,4-thiadiazole backbone but differ in substituents. For instance:
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzylthio group and acetamide side chain. It exhibits a lower melting point (132–134°C) compared to iodothiophene derivatives, likely due to reduced molecular rigidity .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Contains a benzylthio group and methoxyphenoxy side chain, with a melting point of 135–136°C.
Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
Key Observations :
- Iodine vs. Chlorine in 5e offers electronegativity but less steric bulk.
- Methanamine vs. Acetamide : The methanamine group may improve aqueous solubility compared to acetamide derivatives, which could influence bioavailability.
Methanamine-Containing Analogues
describes [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride , which shares the methanamine group but substitutes the iodothiophene with a methoxyphenyl ring. The hydrochloride salt suggests enhanced solubility in polar solvents compared to the free base form of the target compound. The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing iodine in the target structure .
Thiadiazole-Amines vs. Thiadiazole-Methanamines
lists 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine and analogues with similarity scores of ~0.82. These compounds lack the methanamine side chain, instead having an amine directly attached to the thiadiazole. This structural difference likely reduces steric hindrance and alters hydrogen-bonding capabilities compared to the target compound .
Heterocyclic Variations
discusses N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine , where the thiadiazole is replaced with an oxadiazole. Oxygen’s higher electronegativity in oxadiazoles may reduce ring aromaticity compared to thiadiazoles, affecting electronic properties and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
